Tert-butyl 4-amino-4-methylpent-2-ynoate
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Overview
Description
Tert-butyl 4-amino-4-methylpent-2-ynoate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.2 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-methylpent-2-ynoate typically involves the reaction of tert-butyl acetoacetate with propargylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-methylpent-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Tert-butyl 4-amino-4-methylpent-2-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-methylpent-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions through the amino group. Additionally, its alkyne moiety allows for cycloaddition reactions, leading to the formation of cyclic structures. These interactions can modulate biological pathways and contribute to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-4-methylpentanoate
- Tert-butyl 4-amino-4-methylpent-2-ene
- Tert-butyl 4-amino-4-methylpent-2-ol
Uniqueness
Tert-butyl 4-amino-4-methylpent-2-ynoate is unique due to its alkyne moiety, which imparts distinct reactivity compared to its analogs. The presence of the alkyne group allows for cycloaddition reactions and other transformations that are not possible with similar compounds lacking this functional group .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-methylpent-2-ynoate |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)6-7-10(4,5)11/h11H2,1-5H3 |
InChI Key |
NELGWJZYEBSLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC(C)(C)N |
Origin of Product |
United States |
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